4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine
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Overview
Description
4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a thieno[2,3-d]pyrimidine intermediate, which is then functionalized with a chlorophenyl group and a morpholine ring through a series of substitution and cyclization reactions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry .
Chemical Reactions Analysis
4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Scientific Research Applications
4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with various biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer, antiviral, or antimicrobial agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, in the context of anticancer research, the compound may inhibit the activity of certain kinases involved in cell proliferation, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine can be compared with other similar compounds, such as:
Thienopyrimidines: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar biological activities, but differ in their substituents, which can significantly affect their properties and applications.
Chlorophenyl derivatives: Compounds with a chlorophenyl group often exhibit enhanced biological activity due to the presence of the chlorine atom, which can influence their interactions with molecular targets.
Morpholine-containing compounds: The presence of a morpholine ring in these compounds contributes to their solubility and bioavailability, making them attractive candidates for drug development
Properties
IUPAC Name |
4-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-11-14(12-2-4-13(18)5-3-12)15-16(19-10-20-17(15)23-11)21-6-8-22-9-7-21/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQDRNVWWGORFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCOCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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